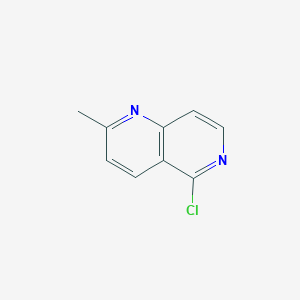

5-Chloro-2-methyl-1,6-naphthyridine

Description

Historical Context and Significance of Naphthyridines in Chemical Research

The first mention of the term "naphthyridine" dates back to 1893 when Reissert proposed the name. nih.gov However, it wasn't until 1927 that the first unsubstituted naphthyridines, specifically the 1,5- and 1,8-isomers, were synthesized. nih.gov The family of naphthyridine isomers was completed with the synthesis and isolation of the remaining members in the late 1950s and mid-1960s. nih.gov

The significance of naphthyridines in chemical research, particularly in drug discovery, has grown substantially over the decades. nih.gov Their rigid, planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make them ideal scaffolds for interacting with biological targets. mdpi.com This has led to the development of numerous naphthyridine-containing compounds with a wide range of therapeutic applications. nih.govnih.gov

Isomeric Forms of Naphthyridines: Focus on 1,6-Naphthyridines

Naphthyridines exist in six isomeric forms, distinguished by the positions of the two nitrogen atoms in the bicyclic structure. uni.ludiva-portal.org These isomers exhibit different physical and chemical properties, which in turn influences their biological activity and potential applications. diva-portal.org The 1,6-naphthyridine (B1220473) isomer is one of the six, characterized by having the nitrogen atoms at positions 1 and 6 of the fused ring system. nih.gov

| Isomer Name | Nitrogen Positions |

|---|---|

| 1,5-Naphthyridine (B1222797) | 1, 5 |

| 1,6-Naphthyridine | 1, 6 |

| 1,7-Naphthyridine (B1217170) | 1, 7 |

| 1,8-Naphthyridine (B1210474) | 1, 8 |

| 2,6-Naphthyridine | 2, 6 |

| 2,7-Naphthyridine | 2, 7 |

The 1,6-naphthyridine scaffold, like its isomers, is a subject of ongoing research, with many derivatives being synthesized and evaluated for various biological activities. nih.gov The substitution pattern on the 1,6-naphthyridine core plays a crucial role in determining its properties and biological targets. nih.gov

Structural Specificity of 5-Chloro-2-methyl-1,6-naphthyridine within the Naphthyridine Family

The compound this compound is defined by its parent 1,6-naphthyridine structure, which is further functionalized with a chlorine atom at the 5-position and a methyl group at the 2-position. These substitutions are critical in defining the molecule's electronic and steric properties, which in turn dictate its reactivity and potential interactions with other molecules.

While extensive research exists for the broader naphthyridine family, public domain scientific literature on the specific synthesis and detailed experimental characterization of this compound is limited. However, based on related structures, we can infer some of its properties. For instance, the presence of the electronegative chlorine atom is expected to influence the electron distribution within the aromatic system. The methyl group, being an electron-donating group, would have an opposing electronic effect.

| Property | Value (Predicted/Inferred) |

|---|---|

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 g/mol |

| Physical Form | Solid (inferred from similar compounds) |

| Storage Temperature | Inert atmosphere, 2-8°C (for related compounds) sigmaaldrich.com |

The synthesis of related chloro-substituted 1,6-naphthyridines has been reported, often involving the reaction of a corresponding naphthyridinone with a chlorinating agent like phosphorus oxychloride (POCl3). acs.org

Overview of Research Trajectories for Naphthyridine Derivatives

Research into naphthyridine derivatives is a vibrant and rapidly evolving field. The versatility of the naphthyridine scaffold allows for the synthesis of a vast number of derivatives with diverse biological activities. nih.govnih.gov A significant portion of this research is focused on medicinal chemistry and drug discovery.

Naphthyridine derivatives have been investigated for a wide array of therapeutic applications, including as:

Anticancer agents: Some naphthyridines have shown potent antimitotic effects and the ability to inhibit topoisomerase II, a key enzyme in cell division. mdpi.com

Antimicrobial agents: The 1,8-naphthyridine core is a well-known pharmacophore in antibacterial drugs. nih.gov

Anti-inflammatory agents: Certain naphthyridine alkaloids have demonstrated anti-inflammatory properties. nih.gov

Neurological agents: Derivatives have been explored for their potential in treating neurodegenerative disorders. nih.gov

The research trajectory continues to expand as new synthetic methodologies are developed, allowing for more complex and diverse substitution patterns on the naphthyridine core. mdpi.com This ongoing work aims to uncover novel biological activities and develop more potent and selective therapeutic agents. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(12-6)4-5-11-9(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCJTGPHAVSUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Methyl 1,6 Naphthyridine and Its Analogues

General Synthetic Strategies for 1,6-Naphthyridine (B1220473) Core Structures

The construction of the 1,6-naphthyridine framework, a bicyclic system containing two pyridine (B92270) rings, can be achieved through several synthetic routes. mdpi.comnih.gov These strategies often involve the formation of one pyridine ring onto a pre-existing one.

Cyclization Reactions Relevant to 1,6-Naphthyridine Formation

Cyclization reactions are fundamental to forming the bicyclic 1,6-naphthyridine system. These reactions typically involve the intramolecular condensation of a suitably functionalized pyridine derivative. For instance, the Friedländer annulation, a reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, can be adapted to synthesize quinoline (B57606) and, by extension, naphthyridine systems. A mild and straightforward synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines involves a CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, where the cyano group acts as a one-carbon synthon. nih.gov

Another significant approach involves the cyclization of 1,6-enynes. Nickel-catalyzed arylative cyclization of 1,6-enynes with an arylboronic acid can yield a five-membered ring product. rsc.org Furthermore, rhodium-catalyzed hydroalkynylative cyclization of 1,6-enynes with terminal alkynes has been developed to generate cis-hydrobenzofuranone-tethered enynes with high regioselectivity and enantioselectivity. rsc.org

Multi-component reactions also offer an efficient pathway. For example, the diastereoselective synthesis of pyrano and furano naphthyridine derivatives has been achieved through a multi-component coupling reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA). ekb.eg

Approaches from Preformed Pyridine Rings, Specifically 4-Chloropyridines

The synthesis of the 1,6-naphthyridine core can commence from a preformed pyridine ring, particularly from 4-chloropyridine (B1293800) derivatives. mdpi.comresearchgate.net This strategy involves building the second pyridine ring onto the existing one. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, which introduces the N1 substituent of the final 1,6-naphthyridin-2(1H)-one. Subsequent condensation with methyl phenylacetate (B1230308) affords the bicyclic structure. nih.gov This approach has been primarily documented in patent literature. nih.gov

Approaches from Preformed Pyridone Rings

An alternative and widely used strategy for constructing the 1,6-naphthyridine skeleton begins with a preformed pyridone ring. mdpi.comresearchgate.net This method allows for the synthesis of a diverse range of 1,6-naphthyridin-2(1H)-ones. A notable example is the reaction of pyridones with reagents like dimethyl malonate, methyl cyanoacetate, or cyanoacetamide, which, in combination with acidic or basic cyclization of the intermediates, leads to various substituted 1,6-naphthyridin-2(1H)-ones. nih.gov

Specific Synthesis of 5-Chloro-1,6-naphthyridine Derivatives

The synthesis of specifically substituted 1,6-naphthyridines, such as those bearing chloro and methyl groups, requires regioselective introduction of these functionalities.

Introduction of Chloro Substituents on the Naphthyridine Ring

The introduction of a chloro substituent onto the naphthyridine ring is a key step in the synthesis of compounds like 5-chloro-1,6-naphthyridine. This is often achieved through chlorination reactions of the corresponding naphthyridinone precursors. The use of chlorinating agents like phosphorus oxychloride (POCl3) is a common method. For instance, treatment of 6-methyl-1,6-naphthyridin-5(6H)-one with POCl3 can yield 5-chloro-6-methyl-1,6-naphthyridine. acs.org The reaction conditions, such as temperature and the use of a sealed tube, can influence the outcome and yield of the chlorination. acs.org A mixture of POCl3 and phosphorus pentachloride (PCl5) can lead to chlorination at other positions as well. acs.org

Another approach involves the deaminative chlorination of aminoheterocycles. This method provides a way to convert an amino group to a chloro group and has been applied to a wide range of heteroaromatic compounds. nih.gov The synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b] mdpi.comacs.orgnaphthyridines has been accomplished through the Niementowski reaction, which involves the condensation of anthranilic acids with appropriate piperidones in the presence of phosphorus oxychloride. mdpi.com

Regioselective Methylation Strategies for 1,6-Naphthyridines

The regioselective introduction of a methyl group onto the 1,6-naphthyridine scaffold is another crucial synthetic step. While specific methods for the direct methylation of the 1,6-naphthyridine ring to produce 2-methyl derivatives are not extensively detailed in the provided context, general strategies for the methylation of related heterocyclic systems can be considered. For instance, a practical approach for the direct α-methylation of 1,8-naphthyridines has been developed using dimethyl sulfoxide (B87167) (DMSO) as a methyl source under transition-metal-free conditions. rsc.org This type of reaction could potentially be adapted for the regioselective methylation of 1,6-naphthyridines.

Alternatively, the methyl group can be introduced at an earlier stage of the synthesis by using a methylated starting material. For example, the synthesis of 5-methyl-1,6-naphthyridine (B3355023) has been achieved from its 5-hydroxy derivative, which was obtained via the Skraup reaction of 4-amino-2-picoline 1-oxide. epa.gov

Multi-Component Reactions and Catalyst-Free Conditions for Naphthyridine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step. researchgate.net Several MCRs for the synthesis of 1,6-naphthyridine derivatives have been reported, some of which operate under catalyst-free conditions, offering advantages in terms of efficiency and environmental friendliness.

One notable example is the one-pot, catalyst-free, pseudo-five-component synthesis of 1,2-dihydro ekb.egrsc.orgnaphthyridines. This reaction utilizes methyl ketones, amines, and malononitrile (B47326) in water, an environmentally benign solvent. The significance of this method lies in its ability to construct both nitrogen-containing rings of the naphthyridine core without starting from a nitrogen-containing heterocycle. nih.gov

Another efficient, one-pot, and catalyst-free method involves the condensation reaction of salicylaldehyde (B1680747) derivatives, malononitrile dimer, and active methylene compounds to produce novel chromeno ekb.egrsc.orgnaphthyridine derivatives. rsc.org These reactions, often conducted in green solvents like polyethylene (B3416737) glycol-400 (PEG-400), proceed with high atom economy and yield the desired products in good yields with a simple work-up procedure. rsc.org

Furthermore, a convenient one-pot multicomponent synthesis of highly functionalized ekb.egrsc.org-naphthyridines has been developed using [Et3NH][HSO4] under solvent-free conditions, yielding excellent results. This approach is advantageous due to its short reaction times, straightforward experimental workup, and the absence of toxic byproducts and solvents. researchgate.net

Pseudo-multicomponent reactions have also been employed for the synthesis of highly functionalized ekb.egrsc.orgnaphthyridines. An efficient and high-yielding method utilizes two equivalents of arylmethyl ketones or alkyl methyl ketones, two equivalents of malononitrile, and alkyl alcohols or thiols with sodium hydroxide (B78521) as a catalyst. rsc.org

Advanced Synthetic Transformations for the 5-Chloro-2-methyl-1,6-naphthyridine Scaffold

Following the initial synthesis of the naphthyridine core, further functionalization is often required to access a diverse range of analogues. Advanced synthetic transformations, such as cross-coupling reactions and nucleophilic substitutions, are instrumental in achieving this.

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are particularly relevant for the functionalization of halogenated naphthyridines.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This reaction has been successfully applied to the synthesis of highly substituted ekb.egrsc.org-naphthyridines. For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can be controlled to achieve either diarylation or site-selective monoarylation, demonstrating excellent chemoselectivity for the bromide group. rhhz.net One-pot sequential additions of different boronic acids can also be used to introduce two different aryl groups at the 5 and 8 positions. rhhz.net The choice of catalyst and ligands is crucial for the success of these reactions, with various palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands being employed. researchgate.netnih.gov

The Stille coupling utilizes an organotin reagent as the coupling partner for a halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is known for its wide scope and tolerance of various functional groups. libretexts.org While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable tool. organic-chemistry.org It has been used in the synthesis of 1,5-naphthyridine (B1222797) derivatives, for example, by reacting a chloronitropyridine with tributyl(1-ethoxyvinyl)tin. nih.gov The mechanism involves oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org Nickel-catalyzed Stille couplings have also been developed as a less expensive alternative to palladium. nih.gov

Table 1: Comparison of Suzuki-Miyaura and Stille Cross-Coupling Reactions for Naphthyridine Functionalization

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboronic acids or esters | Organostannanes (organotin compounds) |

| Advantages | Low toxicity of boron reagents, commercially available reagents | Wide substrate scope, stable organotin reagents |

| Disadvantages | Base is required which can affect sensitive functional groups | Toxicity of tin reagents |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Palladium complexes (e.g., Pd(PPh₃)₄) |

| Reaction Conditions | Typically requires a base (e.g., Na₂CO₃, K₃PO₄) | Generally does not require a base |

Nucleophilic Substitutions on Halogenated Naphthyridines

The chlorine atom on the this compound scaffold is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.

The reactivity of halogenated pyridines and related heterocycles towards nucleophiles is well-established. For example, the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines proceeds via an SNAr mechanism to form 2-anilino-3,5-dinitropyridine derivatives. researchgate.net Similarly, the chlorine atom in 2-chloro-1,5-naphthyridine (B1368886) can be displaced by amines. nih.gov For instance, reaction with ammonium (B1175870) hydroxide in a sealed tube at high temperatures yields the corresponding amino-naphthyridine. nih.gov

The introduction of sulfur-based nucleophiles is also possible. The treatment of a chloro-1,5-naphthyridine derivative with sodium methanethiolate (B1210775) has been used to synthesize the corresponding methylsulfanyl derivative. nih.gov

Derivatization from Key Intermediates (e.g., 5-chloro-1,6-naphthyridin-4-one)

Key intermediates, such as 5-chloro-1,6-naphthyridin-4-one, serve as versatile building blocks for the synthesis of more complex derivatives.

A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. These diones can then be converted to highly reactive 1,6-naphthyridine-5,7-ditriflates, which are bench-stable yet can engage in one-pot difunctionalization reactions. The triflate groups can be displaced by various nucleophiles, including amines, phosphines, and alkoxides, and can also participate in cross-coupling reactions like Suzuki and Negishi couplings, as well as cyanation. acs.org For example, the C7-triflate can be chlorinated by heating with anhydrous HCl without the need for a catalyst. acs.org

The synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one can be achieved from the corresponding 3-cyano compound. prepchem.com This highlights the utility of nitrile-containing intermediates in the synthesis of functionalized naphthyridinones.

Chemical Reactivity and Transformation of 5 Chloro 2 Methyl 1,6 Naphthyridine

Reactivity of the Chloro Group in 5-Chloro-2-methyl-1,6-naphthyridine

The chlorine atom at the C-5 position is a key site for functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for halo-substituted aromatic and heteroaromatic compounds. masterorganicchemistry.comwikipedia.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the halide ion restores the aromaticity of the ring.

The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate. libretexts.orglibretexts.org In the case of this compound, the nitrogen atoms within the bicyclic system act as strong electron-withdrawing features, activating the chloro-substituted position for nucleophilic attack. Pyridine (B92270) and its derivatives are known to be particularly reactive in SNAr reactions, especially when substitution occurs at the ortho or para positions relative to the ring nitrogen, as the negative charge can be effectively delocalized onto the nitrogen atom. wikipedia.org

While specific examples for this compound are not extensively documented in readily available literature, the principles of SNAr on related naphthyridine systems are well-established. For instance, the chlorine atom on various chloronaphthyridines can be displaced by a range of nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Naphthyridine Scaffolds

| Naphthyridine Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-chloro-1,5-naphthyridine (B1368886) | NH₄OH | 2-amino-1,5-naphthyridine | nih.gov |

| 4-chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | 4-(3-(2-nitro-1-imidazolyl)propylamino)-1,5-naphthyridine | nih.gov |

These examples on the isomeric 1,5-naphthyridine (B1222797) system illustrate the susceptibility of the chloro-substituted position to nucleophilic attack, a reactivity pattern that is directly applicable to this compound.

Metal-Catalyzed Coupling Reactions at the Halogenated Position

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds. mdpi.combeilstein-journals.org The chloro substituent on this compound serves as an effective handle for such transformations, including Suzuki, Stille, Heck, and Sonogashira couplings. acs.org

Cobalt-catalyzed cross-coupling reactions have emerged as an efficient method for the functionalization of halogenated naphthyridines. nih.gov Research has demonstrated that CoCl₂ can effectively catalyze the coupling of various chloronaphthyridines with both alkyl and aryl Grignard reagents, as well as arylzinc halides. nih.gov

A study on the functionalization of chloronaphthyridines highlighted the successful alkylation and arylation of 5-chloro-1,6-naphthyridine, a closely related analogue. nih.gov These reactions proceeded smoothly, affording the desired products in good yields, which underscores the potential for applying these methods to this compound.

Table 2: Cobalt-Catalyzed Cross-Coupling Reactions of 5-Chloro-1,6-naphthyridine

| Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Butylmagnesium chloride (BuMgCl) | 5% CoCl₂ | 5-Butyl-1,6-naphthyridine | 69% | nih.gov |

| Cyclopropylmagnesium bromide | 5% CoCl₂ | 5-Cyclopropyl-1,6-naphthyridine | 52% | nih.gov |

| 2-Thienylzinc chloride | 5% CoCl₂·2LiCl, 50% HCO₂Na | 5-(2-Thienyl)-1,6-naphthyridine | 60% | nih.gov |

These findings suggest that this compound is a viable substrate for a variety of metal-catalyzed coupling reactions, allowing for the introduction of diverse alkyl and aryl substituents at the C-5 position.

Reactivity of the Methyl Group

The methyl group at the C-2 position of the 1,6-naphthyridine (B1220473) ring is also a site for potential chemical modification. While specific studies on the reactivity of the methyl group in this compound are limited, general principles of methyl group reactivity on heteroaromatic rings can be applied. The acidity of the methyl protons can be increased by the electron-withdrawing nature of the naphthyridine ring system, making it susceptible to deprotonation by strong bases. The resulting carbanion can then react with various electrophiles.

Common transformations for methyl groups on similar heterocyclic systems include:

Condensation reactions: Reaction with aldehydes and ketones to form vinyl derivatives.

Oxidation: Conversion to an aldehyde or carboxylic acid group.

Halogenation: Substitution of one or more protons with halogen atoms.

Functional Group Interconversions on this compound Derivatives

The products derived from the initial transformations of this compound can undergo further functional group interconversions to create a wider array of derivatives.

For example, if the chloro group is displaced via nucleophilic aromatic substitution to introduce an amino group, this new functional group can be further modified. Drawing parallels from the chemistry of 1,5-naphthyridines, an amino group can be diazotized and subsequently replaced by other functionalities. nih.gov

Another example involves the conversion of a chloro group to an azido (B1232118) group, which can then be reduced to an amine. nih.gov This two-step process offers an alternative route to amino-naphthyridines.

Table 3: Potential Functional Group Interconversions on Naphthyridine Derivatives

| Starting Functional Group | Reagents | Resulting Functional Group | Reference (by analogy) |

|---|---|---|---|

| -Cl | 1. NaN₃ 2. SnCl₂ | -NH₂ | nih.gov |

| -OH | POCl₃ or PCl₅ | -Cl | nih.gov |

These examples highlight the synthetic utility of the initial products, allowing for the generation of diverse libraries of compounds based on the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and spatial arrangement of atoms in 5-Chloro-2-methyl-1,6-naphthyridine. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of the parent 1,6-naphthyridine (B1220473), distinct signals are observed for each proton, with chemical shifts influenced by their position within the heterocyclic ring system. chemicalbook.com For this compound, the introduction of the chloro and methyl groups induces significant changes in the chemical shifts of the neighboring protons. The methyl group typically appears as a singlet in the upfield region of the spectrum. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, which can be used to deduce their relative positions. The regiochemical assignment, confirming the precise location of the chloro and methyl substituents, is achieved by analyzing these coupling patterns and the resulting changes in chemical shifts compared to the unsubstituted 1,6-naphthyridine. chemicalbook.com

Table 1: Representative ¹H NMR Data for Naphthyridine Derivatives

| Compound | Proton | Chemical Shift (ppm) |

| 1,6-Naphthyridine | H-2 | 9.10 |

| H-3 | 7.52 | |

| H-4 | 8.28 | |

| H-5 | 9.28 | |

| H-7 | 8.76 | |

| H-8 | 7.93 | |

| 5-Chloro-1,6-naphthyridine | Aromatic H | 7.0-9.0 (multiplet) |

| 2-Chloro-3-formyl-1,8-naphthyridine | C-4 (s) | 7.99 |

| C-5 (d) | 7.31-7.36 | |

| C-6 (t) | 7.11-7.15 | |

| C-7 (m) | 8.65-8.68 | |

| -C=CH (s) | 8.99 |

Note: Data is compiled from various sources and represents typical chemical shift ranges. Specific values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of this compound. The high-resolution mass spectrum provides a highly accurate mass measurement, which corresponds to the compound's elemental composition of C₉H₇ClN₂. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum, where the M+2 peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the molecular ion peak (M+, due to the ³⁵Cl isotope). libretexts.org

Fragmentation analysis provides further structural information. The fragmentation pattern reveals characteristic losses of small molecules or radicals, which are indicative of the compound's structure. For instance, the loss of a methyl radical (•CH₃) or a chlorine atom (•Cl) are common fragmentation pathways observed for this type of molecule. libretexts.org

Table 2: Predicted m/z Values for Adducts of Naphthyridine Derivatives

| Compound | Adduct | Predicted m/z |

| 5-chloro-1,6-naphthyridine | [M+H]⁺ | 165.02141 |

| [M+Na]⁺ | 187.00335 | |

| [M-H]⁻ | 163.00685 | |

| 2-chloro-3-iodo-5-methyl-1,6-naphthyridine | [M+H]⁺ | 304.93370 |

| [M+Na]⁺ | 326.91564 | |

| [M-H]⁻ | 302.91914 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Key characteristic absorptions for this compound include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹. libretexts.orglibretexts.org

C-H stretching (methyl group): Found in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org

C=C and C=N stretching (aromatic rings): These vibrations give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org

C-Cl stretching: The presence of the chlorine atom is indicated by a stretching vibration in the fingerprint region, typically below 800 cm⁻¹. pressbooks.pub

The specific pattern of these absorptions provides a unique fingerprint for the molecule, confirming the presence of the aromatic naphthyridine core, the methyl group, and the chloro substituent. pressbooks.pub

Table 3: General IR Absorption Ranges for Key Functional Groups

| Functional Group | Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Alkane C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1400 |

| C-Cl Stretch | 800-600 |

This table provides general ranges; specific peak positions can vary. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallography data for this compound was not found, this technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For related compounds, such as 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium 4-methylbenzenesulfonate, X-ray diffraction analysis has provided detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.net Such studies reveal the planarity of the aromatic ring system and the spatial orientation of the substituents. This technique would be invaluable for confirming the stereochemistry and understanding the packing of this compound molecules in a crystal lattice.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide even more detailed structural information by revealing correlations between different nuclei.

COSY: A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the proton network within the naphthyridine ring system. youtube.com

HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of both the proton and carbon signals for each C-H bond.

These 2D NMR experiments, when used in combination, provide a powerful and comprehensive method for the complete and unambiguous structural elucidation of this compound.

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Methyl 1,6 Naphthyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on the electronic structure and reactivity of 5-Chloro-2-methyl-1,6-naphthyridine have been found in the reviewed literature.

DFT is a powerful computational method used to investigate the electronic properties of molecules. Such studies typically involve calculating key descriptors to understand a molecule's stability and reactivity. These descriptors often include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction.

Without specific studies, no data table for these properties for this compound can be generated.

Molecular Docking Simulations for Ligand-Target Interactions

There are no available research findings detailing molecular docking simulations specifically involving this compound as a ligand.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for:

Binding Affinity Prediction: Estimating the strength of the interaction between the ligand and the target protein, often expressed as a docking score or binding energy (e.g., in kcal/mol).

Interaction Analysis: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's binding site.

As no studies have been performed, a data table of target proteins, binding affinities, and interacting residues for this compound cannot be provided.

Conformational Analysis and Molecular Dynamics Simulations

No studies on the conformational analysis or molecular dynamics (MD) simulations of this compound were found.

Conformational analysis is used to identify the stable three-dimensional shapes (conformations) of a molecule and their relative energies. MD simulations provide insight into the dynamic behavior of a molecule over time. These simulations can:

Assess the stability of a ligand-protein complex obtained from molecular docking.

Explore the flexibility of the molecule and how it changes its shape in different environments (e.g., in a solvent like water).

Calculate parameters like the root-mean-square deviation (RMSD) to understand conformational stability.

Due to the lack of research, no data regarding the stable conformers or dynamic behavior of this compound is available.

Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound were located in the searched literature.

Computational methods, often using DFT, can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. This can include:

NMR: Calculation of chemical shifts (¹H and ¹³C) to aid in structure elucidation.

IR: Prediction of vibrational frequencies to help assign peaks in an experimental infrared spectrum.

UV-Vis: Calculation of electronic transitions to predict the wavelengths of maximum absorption (λmax).

Without relevant studies, a data table of predicted spectroscopic data cannot be compiled.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specifically developed or validated using this compound were found in the available literature.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model typically requires a dataset of structurally related compounds with measured biological activity. The model then uses calculated molecular descriptors (properties) to predict the activity of new, untested compounds. As no such studies involving this compound have been published, no information on relevant models or descriptors is available.

Structure Activity Relationship Sar Investigations of 5 Chloro 2 Methyl 1,6 Naphthyridine Analogues

Impact of Chloro Substitution on Biological Activity

The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties. eurochlor.org In the context of the 1,6-naphthyridine (B1220473) scaffold, the chloro group at the C5 position is anticipated to influence activity through several mechanisms. Generally, the presence of a chlorine atom can enhance biological activity by increasing the molecule's interaction with target proteins at the binding site. researchgate.net It can also prevent metabolic hydroxylation, a common pathway for drug deactivation, thereby improving metabolic stability. researchgate.net

For instance, in a series of N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine derivatives, compounds bearing a chloro substituent demonstrated the highest antibacterial and antifungal activity. mdpi.com Similarly, the presence of a 4-chloro substituent on a phenyl ring attached to a pyrazolinone or pyrazole nucleus in 1,8-naphthyridine (B1210474) derivatives was found to be crucial for their antimicrobial activity. mdpi.com While these examples are from the 1,8-naphthyridine isomer, the principle of halogen-mediated activity enhancement is broadly applicable across the naphthyridine family. The electron-withdrawing nature of the chlorine atom at C5 of the 1,6-naphthyridine ring can alter the electron density of the heterocyclic system, thereby influencing its binding affinity to biological targets.

Role of Methyl Substitution in Modulating Activity

The methyl group at the C2 position of the 1,6-naphthyridine scaffold also plays a significant role in modulating biological activity. The size, lipophilicity, and electronic effects of the methyl group can impact the compound's interaction with its biological target. In some cases, a methyl group can provide beneficial steric interactions that enhance binding affinity. For example, in a series of 2,8-disubstituted-1,6-naphthyridines, a methyl amide at the C-2 position, in combination with a methylpyrazolylphenyl substituent at C-8, resulted in potent CDK8 affinity. nih.gov

Influence of Substituents at Other Positions (N1, C3, C4, C7, C8) of the 1,6-Naphthyridine Scaffold

The biological activity of 1,6-naphthyridine analogues can be finely tuned by introducing various substituents at other available positions on the scaffold.

N1 Position: The N1 position is frequently a site for introducing substituents that can modulate the compound's pharmacokinetic properties or provide additional interaction points with the target. In a study of 1H-imidazo[4,5-h] researchgate.netmdpi.comnaphthyridin-2(3H)-one-based c-Met kinase inhibitors, an N-1 alkyl substituent bearing a terminal free amino group was found to be essential for effective inhibition. nih.gov

C3 and C4 Positions: The substitution pattern at the C3 and C4 positions, as well as the nature of the C3-C4 bond (single or double), has been shown to be a key determinant of the biological activity of 1,6-naphthyridin-2(1H)-ones. mdpi.com For structures with a C3-C4 single bond, a significant percentage have a substituent at C3. mdpi.com

C7 Position: The C7 position is another critical point for modification. In a series of 1,8-naphthyridinone derivatives, the introduction of a bromine atom at the C-6 position (analogous to C7 in the 1,6-naphthyridine system) enhanced antibacterial activity. mdpi.com In another study on cytotoxic naphthyridine derivatives, replacing a C-7 methyl group with electronegative groups like methoxy or carbonyl was suggested to improve biological activity. nih.gov

C8 Position: The C8 position has been explored for introducing larger substituents to target specific protein pockets. For instance, in the development of CDK8/19 inhibitors, the introduction of a methylpyrazolylphenyl substituent at C-8 of the 1,6-naphthyridine scaffold led to potent compounds. nih.gov Further optimization with an N-methyl or NH sultam at this position improved metabolic stability while maintaining potency. nih.gov

The following table summarizes the influence of substituents at various positions on the 1,6-naphthyridine scaffold.

| Position | Substituent Type | Impact on Biological Activity | Reference |

| N1 | Alkyl with terminal amino group | Essential for c-Met kinase inhibition | nih.gov |

| C2 | Methyl amide | Potent CDK8 affinity | nih.gov |

| C3/C4 | Various substituents | Key determinant of activity in 1,6-naphthyridin-2(1H)-ones | mdpi.com |

| C7 | Electronegative groups | Predicted to improve cytotoxicity | nih.gov |

| C8 | Methylpyrazolylphenyl, N-methyl/NH sultam | Potent CDK8 affinity and improved metabolic stability | nih.gov |

Correlation between Structural Features and Specific Biological Targets (in vitro)

The specific substitution pattern on the 1,6-naphthyridine scaffold directs its activity towards different biological targets.

c-Met Kinase: A comprehensive SAR study on 1H-imidazo[4,5-h] researchgate.netmdpi.comnaphthyridin-2(3H)-ones identified key structural features for c-Met kinase inhibition. nih.gov These include an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core itself. nih.gov Further introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly improved potency. nih.gov One of the most potent compounds in this series exhibited an IC50 of 2.6 μM against c-Met kinase. nih.gov

CDK8/19: A designed scaffold-hop approach led to the discovery of 2,8-disubstituted-1,6-naphthyridines as potent dual CDK8/19 ligands. nih.gov The combination of a methylpyrazolylphenyl substituent at C-8 and a methyl amide at C-2 resulted in a compound with high affinity for CDK8. nih.gov The N-6 nitrogen of the naphthyridine scaffold was found to interact with the backbone NH of the hinge residue Ala100 in the ATP binding site of CDK8. nih.gov

Cytotoxicity in Cancer Cell Lines: A series of naphthyridine derivatives were evaluated for their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were important for cytotoxicity. nih.gov

The table below illustrates the correlation between structural features of 1,6-naphthyridine analogues and their in vitro biological targets.

| Biological Target | Key Structural Features | Potency (Example) | Reference |

| c-Met Kinase | N-1 alkyl with terminal amino, N-3 substituted benzyl, C-5 4'-carboxamide phenoxy | IC50 = 2.6 μM | nih.gov |

| CDK8/19 | C-2 methyl amide, C-8 methylpyrazolylphenyl | Potent affinity | nih.gov |

| Cancer Cell Lines (HeLa, HL-60, PC-3) | C-1 NH, C-4 carbonyl, C-2 naphthyl ring | IC50 values of 0.7, 0.1, and 5.1 µM for a potent compound | nih.gov |

Design Principles for Optimized Naphthyridine-Based Scaffolds

Based on the available SAR data, several design principles can be formulated for the optimization of 1,6-naphthyridine-based scaffolds:

Halogenation for Enhanced Activity and Stability: The introduction of a chloro substituent, such as at the C5 position, can be a valuable strategy to enhance biological activity and improve metabolic stability. eurochlor.orgresearchgate.net

Targeted Substitutions for Specificity: The various positions on the 1,6-naphthyridine ring (N1, C2, C3, C4, C7, C8) offer opportunities for fine-tuning the selectivity and potency towards specific biological targets. For example, bulky hydrophobic groups at C8 may be beneficial for targeting kinase ATP binding sites. nih.gov

Modulation of Physicochemical Properties: Substituents can be chosen to optimize the physicochemical properties of the molecule, such as solubility and membrane permeability. For instance, incorporating polar groups like terminal amines can improve aqueous solubility. nih.gov

Conformational Constraint: Incorporating the 1,6-naphthyridine motif into a more rigid tricyclic system, as seen in the 1H-imidazo[4,5-h] researchgate.netmdpi.comnaphthyridin-2(3H)-ones, can lead to increased potency by reducing the entropic penalty of binding. nih.gov

Bioisosteric Replacements: The nitrogen atoms in the naphthyridine scaffold can act as hydrogen bond acceptors, mimicking interactions of endogenous ligands. Exploring bioisosteric replacements for other parts of the molecule can lead to improved properties.

In Vitro Biological Activity and Mechanistic Studies of 5 Chloro 2 Methyl 1,6 Naphthyridine and Its Derivatives

Antimicrobial Activity Investigations (in vitro)

Naphthyridine derivatives have demonstrated a broad range of antimicrobial properties, positioning them as promising candidates for combating drug-resistant pathogens. scilit.com

Antibacterial Activity

Derivatives of the 1,6-naphthyridine (B1220473) core have been evaluated for their efficacy against various bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes.

For instance, certain 1,8-naphthyridine (B1210474) derivatives have shown antibacterial activity, although they were found to be less potent than the standard antibiotic tetracycline. nih.gov The introduction of specific substituents, such as a 4-chloro group on a phenyl ring, has been shown to enhance antibacterial and antifungal activity against a panel of pathogens including S. aureus and E. coli. nih.gov

Antifungal Activity

The antifungal potential of naphthyridine derivatives has also been explored. Studies have shown that compounds with a 4-chlorophenyl ring are active against fungal species such as Aspergillus niger and Candida albicans, with activity comparable to the antifungal drug griseofulvin. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives against C. albicans have been reported in the range of 35.5–75.5 μg/mL. nih.gov

Antiviral Activity

The 1,6-naphthyridine scaffold is a recognized pharmacophore in the development of antiviral agents. nih.gov Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). nih.gov

One study highlighted a series of 1,6-naphthyridine analogues with potent anti-HCMV activity. nih.gov A particular derivative, designated as A1, exhibited significantly lower 50% inhibitory concentrations (IC50) against HCMV strains AD 169 and Towne compared to the antiviral drug ganciclovir. nih.gov Notably, these 1,6-naphthyridine derivatives remained effective against HCMV strains that were resistant to ganciclovir, foscarnet, cidofovir, and BDCRB, suggesting a novel mechanism of action. nih.gov Furthermore, some of these compounds demonstrated activity against HSV-1 and HSV-2. nih.gov The antiviral activity of these compounds appears to target events in the early and late stages of viral replication. nih.gov

Mechanisms of Antimicrobial Action

The primary mechanism of antibacterial action for many naphthyridine derivatives, particularly the quinolone and fluoroquinolone classes, is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. nih.gov Nalidixic acid, a pioneering 1,8-naphthyridine derivative, selectively and reversibly blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov More recent studies on fluoroquinolone derivatives of 1,8-naphthyridine have confirmed that they are potent inhibitors of E. coli DNA gyrase. nih.gov

Some 1,8-naphthyridine derivatives have also been investigated as potential DNA gyrase inhibitors, showing selective antibacterial activity against resistant strains of B. subtilis. nih.gov The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance this activity. nih.gov

Enzyme Inhibition Studies (in vitro)

Beyond their antimicrobial effects, certain derivatives of 1,6-naphthyridine have been identified as potent enzyme inhibitors.

Phosphodiesterase (PDE) III Inhibition

A series of 1,6-naphthyridin-2(1H)-ones, which can be synthesized from 2-chloro-5-methyl-1,6-naphthyridine, have been identified as novel inhibitors of cyclic AMP (cAMP) phosphodiesterase III (PDE III). nih.gov PDE III is an important enzyme in the regulation of cardiovascular function. The study found that modifications at the C(5) position of the 1,6-naphthyridin-2(1H)-one structure led to an improvement in enzyme inhibitory activity, with several C(5)-substituted analogs being more potent than the established PDE III inhibitor, milrinone. nih.gov Conversely, modifications at other positions, such as the carbonyl group or N-methylation at N(1), resulted in a significant loss of activity. nih.gov

Kinase Inhibition

The 1,6-naphthyridine motif has been identified as a promising core structure for the development of kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that drive tumor growth.

MET kinase: The 1,6-naphthyridine scaffold is considered a promising core for developing c-Met kinase inhibitors. Two series of novel 1,5-naphthyridine (B1222797) and 1,6-naphthyridine derivatives were designed and synthesized based on the c-Met kinase inhibitor MK-2461. Studies have shown that the 1,6-naphthyridine structure is a more favorable core for c-Met inhibition compared to the 1,5-naphthyridine isomer. Further research led to the identification of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one as a new class of c-Met kinase inhibitor. Comprehensive structure-activity relationship (SAR) studies indicated that specific substitutions at the N-1, N-3, and C-5 positions were crucial for potent Met inhibition. nih.govnih.gov For instance, extensive SAR and drug metabolism and pharmacokinetics (DMPK) studies of 1,6-naphthyridinone-based inhibitors led to the identification of a potent and orally bioavailable MET kinase inhibitor, compound 20j, which showed significant tumor growth inhibition in a U-87 MG xenograft model. nih.gov

CDK8/19: Cyclin-dependent kinases 8 and 19 (CDK8/19) are key regulators of gene transcription and have been implicated as oncogenes in certain cancers. The 1,6-naphthyridine scaffold has been utilized to develop potent inhibitors of these kinases. One study reported that combining a methylpyrazolylphenyl substituent at the C-8 position with a methyl amide at the C-2 position of the 1,6-naphthyridine scaffold resulted in a compound with potent CDK8 affinity. nih.gov While initial compounds showed metabolic instability, further optimization, such as introducing an amino substituent at the C-5 position, helped to abrogate this issue. nih.gov These kinases are involved in regulating multiple transcription pathways, and their inhibition can suppress oncogenic signaling. nih.govnih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a critical enzyme in B-cell receptor signaling pathways and is a validated target for treating hematological malignancies and autoimmune diseases. nih.govnih.govgoogle.com While numerous BTK inhibitors have been developed, current literature from the provided search results does not establish a direct inhibitory link between 5-Chloro-2-methyl-1,6-naphthyridine or its immediate derivatives and Bruton's Tyrosine Kinase.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are important targets for treating neurodegenerative and neuropsychiatric disorders. nih.gov Research into benzo[b] nih.govnih.govnaphthyridine derivatives has revealed their potential as MAO inhibitors. A study focused on 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines, which are structurally related to the target compound. Among the synthesized derivatives, several proved to be MAO-B inhibitors with potency in the low micromolar range. mdpi.com

Notably, the 1-(2-(4-fluorophenyl)ethynyl) analog 5g demonstrated an IC₅₀ value of 1.35 μM for MAO-B, which is comparable to the known MAO-B inhibitor pargyline. mdpi.com This suggests that the chlorinated benzonaphthyridine scaffold is a viable starting point for developing new MAO-B inhibitors. mdpi.com

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 10-chloro-2-methyl-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine (5c) | MAO-B | > 10 | mdpi.com |

| 10-chloro-1-[(4-fluorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine (5g) | MAO-B | 1.35 | mdpi.com |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage DNA topology and are validated targets for anticancer drugs. nih.govnih.gov The 1,6-naphthyridine nucleus has been incorporated into molecules designed as topoisomerase inhibitors. For example, 5H-Dibenzo[c,h]1,6-naphthyridine-6-ones have been shown to possess potent antitumor activity by targeting Topoisomerase I (Top1). nih.gov Studies on these compounds revealed that substituents at the 5-position significantly influence their cytotoxicity and Top1-targeting activity. nih.gov However, other research indicated that expanding the C-ring of related indenoisoquinolines into a six-membered lactam ring to form dibenzo[c,h] nih.govnih.govnaphthyridinediones negatively impacted their Top1 inhibitory and antiproliferative activities. nih.gov There is no specific data in the provided results on the topoisomerase inhibition of this compound itself.

Antiproliferative Activity in Cell Lines (in vitro)

Derivatives of the 1,6-naphthyridine scaffold have demonstrated notable antiproliferative effects against a variety of human cancer cell lines, highlighting their potential as anticancer agents.

Specific Cancer Cell Line Screening

The antiproliferative activity of various naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. While data for this compound is not specifically detailed, related structures have shown significant effects. For instance, aaptamine (B1664758) derivatives, which contain the 1,6-naphthyridine core, exhibited potent activity against cell lines including HT-29 (colon adenocarcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer), with IC₅₀ values in the low micromolar range. nih.gov Other novel benzo[b] nih.govnih.govnaphthyridine derivatives have also shown considerable growth inhibition in various human solid tumor cell lines. nih.gov

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Aaptamine Derivatives (1,6-Naphthyridine) | HT-29 (Colon) | 0.03–8.5 μM | nih.gov |

| Aaptamine Derivatives (1,6-Naphthyridine) | HepG2 (Liver) | 0.03–8.5 μM | nih.gov |

| Aaptamine Derivatives (1,6-Naphthyridine) | MCF-7 (Breast) | 0.03–8.5 μM | nih.gov |

| New triazole derivatives | A549 (Lung) | IC₅₀ 794.37 μM | mdpi.com |

| New triazole derivatives | HT29 (Colon) | IC₅₀ 654.31 μM | mdpi.com |

No specific antiproliferative data was found for the SKOV3 (ovarian cancer) cell line for this class of compounds in the provided search results.

Mechanisms of Antiproliferative Action

The anticancer effects of naphthyridine derivatives are mediated through several cellular mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction: Several naphthyridine-containing compounds have been shown to induce apoptosis in cancer cells. The naturally occurring 1,6-naphthyridine alkaloid isoaaptamine (B52999) is a significant inducer of apoptosis. nih.gov In other studies, novel naphthyridine derivatives were found to cause DNA damage and fragmentation, leading to apoptosis through the intrinsic mitochondrial pathway. nih.gov A dihydrobenzofuro[4,5-b] nih.govresearchgate.netnaphthyridin-6-one derivative, MHY-449, was also shown to trigger the caspase cascade, leading to apoptotic cell death in human lung cancer cells. spandidos-publications.com

Cell Cycle Arrest: Halting the cell cycle is another key mechanism by which antiproliferative agents exert their effects. Canthin-6-one, a 1,5-naphthyridine alkaloid, can arrest the cell cycle at the G0/G1 and G2 phases. nih.gov Bisleuconothine A, a 1,7-naphthyridine (B1217170) alkaloid, induces a G0/G1 cell cycle arrest in colon cancer cells. nih.gov Furthermore, the MHY-449 derivative, based on a 1,8-naphthyridine core, induces G2/M phase cell cycle arrest. spandidos-publications.com

DNA Intercalation: DNA intercalation, where a molecule inserts itself between the base pairs of DNA, is a mechanism of action for several anticancer drugs. While not directly demonstrated for this compound, related heterocyclic systems have been studied for this property. For example, novel indolo[1,2-b] nih.govspandidos-publications.comnaphthyridine-5,12-quinones have been synthesized and evaluated as putative DNA intercalators. researchgate.net This suggests that DNA binding could be a potential, though not yet confirmed, mechanism for certain 1,6-naphthyridine derivatives.

Other In Vitro Biological Activities

This section delves into additional in vitro biological activities of this compound and its derivatives, exploring their potential in modulating inflammatory responses, antioxidant effects, and their affinity for specific biological receptors.

Anti-inflammatory and Analgesic Potential

Naphthyridine derivatives have been a subject of interest for their potential anti-inflammatory and analgesic properties. researchgate.net Research into various substituted naphthyridine cores has revealed significant activity in in vitro models of inflammation.

One area of investigation has been on 1,8-naphthyridine derivatives. Although structurally distinct from the 1,6-naphthyridine core, these studies provide insight into the anti-inflammatory potential of the broader naphthyridine class. For instance, a series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory effects. documentsdelivered.com Among these, certain compounds demonstrated the ability to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and IL-6. documentsdelivered.com Specifically, the derivative C-34, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, showed potent inhibition of inflammatory markers in a lipopolysaccharide (LPS)-treated mouse dendritic cell model at concentrations of 0.2 and 2 μM. documentsdelivered.com This compound also significantly downregulated the secretion of TNF-α, IL-1β, and IL-6 by murine splenocytes and THP-1 cells. documentsdelivered.com

Furthermore, studies on documentsdelivered.comnih.govnih.govtriazolo[4,3-a] documentsdelivered.comnih.govnaphthyridine derivatives have also shown promising anti-inflammatory properties. nih.gov While some newer analogues in this series showed a decrease in activity compared to earlier compounds, several still exhibited good anti-inflammatory effects. nih.gov

In the context of analgesic potential, a series of benzo[h] documentsdelivered.comnih.govnaphthyridine derivatives were prepared and evaluated. One of these derivatives, 4a, demonstrated potent in vivo analgesic activity in the writhing test at very low doses. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Naphthyridine Derivatives

| Compound | Scaffold | In Vitro Model | Key Findings | Reference |

| C-34 | 1,8-Naphthyridine | LPS-treated mouse Dendritic cells, murine splenocytes, THP-1 cells | Potent inhibition of TNF-α, IL-1β, IL-6, and IL-8 secretion. documentsdelivered.com | documentsdelivered.com |

| Alopecuroide B | 1,6-Naphthyridine alkaloid dimer | LPS-induced RAW 264.7 cells | Inhibition of TNF-α (50.05%) and IL-6 (52.87%) production. nih.gov | nih.gov |

| Alopecuroide C | 1,6-Naphthyridine alkaloid dimer | LPS-induced RAW 264.7 cells | Inhibition of TNF-α (49.59%) and IL-6 (73.90%) production. nih.gov | nih.gov |

| Canthin-6-one | 1,5-Naphthyridine | Rat model of colitis | Reduced production of pro-inflammatory mediators TNF-α, IL-1β, and IL-12p70. nih.gov | nih.gov |

Antioxidant Activity

The antioxidant potential of naphthyridine derivatives has been noted as one of their many biological activities. researchgate.net The mechanism of action for the anti-inflammatory effects of some natural compounds is believed to be linked to their ability to scavenge free radicals. mdpi.com

Studies on fucoidans, a class of sulfated polysaccharides, have shown that their anti-inflammatory effects can be mediated through the inhibition of protein denaturation and by stabilizing the cell membranes of human red blood cells. mdpi.com These activities were found to be concentration-dependent. mdpi.com In the context of naphthyridines, canthin-6-one, a 1,5-naphthyridine derivative, was found to diminish oxidative stress in colon tissues in a rat model of colitis. nih.gov

While the antioxidant properties of the broader naphthyridine class are acknowledged, specific in vitro antioxidant data for this compound is not extensively detailed in the provided search results.

Ligand Affinity for Receptors (e.g., 5-HT3 receptor, α7 nAChR)

The interaction of naphthyridine derivatives with various receptors has been a significant area of research, particularly concerning their potential as therapeutic agents.

5-HT3 Receptor Affinity

The 5-HT3 receptor, a ligand-gated ion channel, is a target for antagonists used in managing nausea and vomiting. The synthesis and evaluation of fluorescent ligands for the 5-HT3 receptor have been described, with several novel granisetron (B54018) conjugates demonstrating high affinity for the human 5-HT3AR. nih.gov While these are not direct derivatives of this compound, they highlight the potential for substituted heterocyclic systems to bind to this receptor.

α7 Nicotinic Acetylcholine Receptor (nAChR) Affinity

The α7 nAChR is implicated in cognitive functions and inflammatory pathways. mdpi.com The ligand-binding domain of this receptor contains key aromatic residues that are crucial for interactions with agonists. nih.gov Chimeric receptors, such as those combining the extracellular domain of the α7-nAChR with the transmembrane and intracellular domains of the 5-HT3A subunit, have been used to study the role of the α7-nAChR extracellular domain in ligand binding. nih.govresearchgate.net

Positive allosteric modulators (PAMs) represent a class of compounds that can enhance the activity of the α7 nAChR. researchgate.net For instance, PNU-120596, a type II PAM, is known to interact with the transmembrane domains of the receptor. researchgate.net The N-terminal extracellular domain of the α7 nAChR has been identified as playing a critical role in the allosteric modulation by the ligand NS-1738. researchgate.net

Table 2: Ligand Affinity of Selected Naphthyridine Derivatives for Various Receptors

| Compound/Derivative Class | Target Receptor | Key Findings | Reference |

| Benzo[h] documentsdelivered.comnih.govnaphthyridine derivatives | 5-HT4 Receptor | N-propyl or N-butyl substitutions led to compounds with nanomolar affinities (1 < Ki < 10 nM). nih.gov | nih.gov |

| 1,2,3,4,5,6,-Hexahydrobenzo[h] documentsdelivered.comnih.govnaphthyridin-5-ones | 5-HT7 Receptor | Analogues of DR 4004 were synthesized and studied for their in vitro effects on the 5-HT7 receptor. researchgate.net | researchgate.net |

Q & A

Q. Answer :

- Direct synthesis : Chlorination of 2-methyl-1,6-naphthyridine using POCl₃ and PCl₅ under reflux (77% yield) .

- Substitution reactions : Methoxylation of 5-chloro derivatives (e.g., 5-chloro-7-methyl-1,6-naphthyridine) via NaOMe/MeOH at reflux (80% yield) .

- Key variables : Temperature (95–145°C), solvent (neat vs. MeOH), and catalyst (e.g., CuSO₄ for oxidation steps) .

Basic: How to characterize this compound using spectroscopic methods?

Q. Answer :

- NMR : Analyze substituent effects:

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 193.0 (exact mass 192.05) with fragmentation patterns indicating loss of Cl (Δ m/z 35.5) .

Basic: What are the reactivity trends of the chloro and methyl substituents in nucleophilic substitution reactions?

Q. Answer :

- Chloro group : Reacts selectively with amines (e.g., benzylamine at 145°C, 40% yield for 5-benzylamino derivative) .

- Methyl group : Stabilizes the naphthyridine ring but does not participate directly in substitution. Steric effects may slow reactivity at adjacent positions .

Advanced: How to resolve contradictions in reported reactivity of 5-chloro vs. 4-chloro isomers?

Q. Answer :

- Electronic factors : 5-chloro derivatives exhibit lower electrophilicity due to resonance stabilization compared to 4-chloro isomers.

- Experimental validation : Compare reaction rates under identical conditions (e.g., hydrazinolysis: 5-chloro → 91% overall yield via hydrazine intermediates vs. 4-chloro requiring Pd/C catalysis) .

Advanced: What analytical challenges arise in detecting byproducts during functionalization of this compound?

Q. Answer :

- Common byproducts :

- Mitigation : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and isolate intermediates .

Advanced: How to design computational models to predict regioselectivity in cross-coupling reactions?

Q. Answer :

- DFT calculations : Optimize geometry using B3LYP/6-31G* to map electron density at C5 (chlorine) and C2 (methyl).

- Key parameters : Fukui indices for electrophilic attack and frontier molecular orbital (HOMO/LUMO) analysis .

Advanced: What methodologies validate the stability of this compound under varying pH conditions?

Q. Answer :

- Kinetic studies :

Advanced: How to optimize catalytic systems for hydrogenolysis of the chloro substituent?

Q. Answer :

- Pd/C systems : Use EtOH/AcOH solvent mixtures at 20°C under 1 atm H₂ (60% yield for 1,6-naphthyridine) .

- Alternative : Indirect hydrogenolysis via hydrazine intermediates (90% conversion to hydrazino derivatives) .

Basic: What strategies introduce functional groups (e.g., methoxy, amino) at the C5 position?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.